N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine)
Overview
Description
N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) is a chemical compound that has been explored in the context of its synthesis, molecular structure analysis, chemical reactions, physical, and chemical properties. This compound is part of a broader class of chemicals known for their diverse applications in materials science, catalysis, and potentially pharmaceuticals, although this summary focuses strictly on the chemical aspects excluding drug-related applications.
Synthesis Analysis
The synthesis of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) and related compounds typically involves the reaction of cyanoguanidine with various reagents to form complex structures. For example, a convenient synthetic strategy towards N-acylguanidines via a sequential one-pot multicomponent carbonylation/amination reaction has been developed, showcasing the versatility and potential for generating a variety of related compounds (Åkerbladh et al., 2017).
Molecular Structure Analysis
Studies on the molecular structure of related cyanoguanidine derivatives reveal intricate details about their conformation and interactions. For instance, the crystal and gas-phase structure of 2-(2′-cyanophenyl)-4,6-diamino-1,3,5-triazine, a related compound, highlights the impact of steric effects and hydrogen bonding on molecular non-planarity and crystal packing (Janczak & Kubiak, 2005).
Chemical Reactions and Properties
The reactivity and chemical behavior of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) derivatives can be complex. For example, the transformation of one CN group in o-dicyanobenzene in the presence of cyanoguanidine yielding the melaminium derivative provides insight into the reactivity of these compounds under specific conditions (Janczak & Kubiak, 2005).
Physical Properties Analysis
The physical properties of cyanoguanidine derivatives, including melting points, solubility, and crystal structures, are key to understanding their potential applications. For example, the crystal structure analysis of N,N'''-diaryl cyanoguanidines underlines the importance of intermolecular interactions and hydrogen bonding in determining the solid-state properties of these compounds (Hamilton et al., 2005).
Scientific Research Applications
Mutagenesis and Chromosome Studies : Nitrosoguanidine, a related compound, is a powerful mutagen used for inducing closely linked multiple mutations at specific loci. This makes it useful for direct mutagenesis, studying chromosome replication, and mapping the chromosome (Guerola, Ingraham, & Cerdá-Olmedo, 1971).
Carbonic Anhydrase II Inhibition : N,N'-diaryl cyanoguanidines are potent and selective inhibitors of carbonic anhydrase II, an important drug target for antiglaucoma agents. They exhibit low inhibition constants and high selectivity for this enzyme (Akocak et al., 2018).
Chemical Structure Analysis : The compound itself has been studied for its unique chemical structure, which includes minimal overlap of the amino lone pair with the attached aryl ring and a planar guanidine structure (Cunningham & Wan, 1996).
Toxicological Activity : Derivatives of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) exhibit toxicological activity against certain pests like wheat aphid and Spodoptera littoralis, indicating potential use in pest control (Khodairy et al., 2021).
Protein Analysis in Complex Mixtures : Related compounds have been used in the development of high-specificity probes for detecting specific proteins in complex mixtures, useful in understanding protein interactions and hydrodynamic properties (Zhao et al., 2010).
Friedel-Crafts Carboxamidation : Cyanoguanidine serves as a useful reagent in the Friedel-Crafts carboxamidation of arenes, with significant implications in organic synthesis (Naredla & Klumpp, 2012).
Hypertensive Treatment : Certain derivatives of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) have been found to be potent in treating hypertension, showing direct vascular relaxation effects in hypertensive rats and dogs (Petersen, Nielsen, & Arrigoni-Martelli, 1978).
Safety And Hazards
The safety information for “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N8/c11-7-17-9(13)15-5-3-1-2-4-6-16-10(14)18-8-12/h1-6H2,(H3,13,15,17)(H3,14,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZZOMVBHPCKMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)NC#N)CCN=C(N)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065967 | |
Record name | Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) | |
CAS RN |
15894-70-9 | |
Record name | 1,6-Bis(cyanoguanidino)hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15894-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Di(cyanoguanidino)hexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015894709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'''-1,6-hexanediylbis[N'-cyanoguanidine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6-DI(CYANOGUANIDINO)HEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDT03M5I8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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